9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
CAS No.: 533868-24-5
Cat. No.: VC5088440
Molecular Formula: C21H11ClF3NO2
Molecular Weight: 401.77
* For research use only. Not for human or veterinary use.
![9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione - 533868-24-5](/images/structure/VC5088440.png)
Specification
CAS No. | 533868-24-5 |
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Molecular Formula | C21H11ClF3NO2 |
Molecular Weight | 401.77 |
IUPAC Name | 6-[2-chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione |
Standard InChI | InChI=1S/C21H11ClF3NO2/c22-17-10-9-12(21(23,24)25)11-18(17)26-19(27)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(26)28/h1-11H |
Standard InChI Key | RWURJKSVEPEJOG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name Breakdown
The systematic name 9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione encodes the following structural features:
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9-Azatricyclo[9.4.0.0^{2,7}]pentadeca: A 15-membered tricyclic system containing one nitrogen atom (azacyclo) with bridgehead positions at C2 and C7.
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1(11),2(7),3,5,12,14-hexaene: Six double bonds at specified positions, creating conjugated π-systems.
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8,10-dione: Ketone groups at positions 8 and 10.
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2-chloro-5-(trifluoromethyl)phenyl: A substituted phenyl ring with chlorine (Cl) at position 2 and a trifluoromethyl (–CF₃) group at position 5 .
Structural Elucidation
Comparative analysis with related compounds, such as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-en-4-yl}-4-(trifluoromethyl)benzamide , suggests that the tricyclic core likely adopts a rigid, planar conformation due to sp²-hybridized carbons and nitrogen. The chloro-trifluoromethylphenyl substituent introduces steric and electronic effects that influence solubility and reactivity.
Synthetic Pathways
Laboratory-Scale Synthesis
While no direct synthesis routes for this compound are documented, analogous methodologies from azatricyclo chemistry provide a framework:
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Core Formation: Cyclocondensation of aminobenzaldehyde derivatives with diketones under acidic conditions to form the azatricyclic backbone.
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Substituent Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-chloro-5-(trifluoromethyl)phenyl group .
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Oxidation: Selective oxidation of secondary alcohols or alkenes using Jones reagent or DDQ to install the 8,10-dione moieties .
Industrial Considerations
Scalable production would require:
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Continuous Flow Reactors: To manage exothermic cyclization steps.
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Catalytic Systems: Palladium-based catalysts for cross-coupling reactions, as seen in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide synthesis.
Physicochemical Properties
Molecular Parameters
Property | Value |
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Molecular Formula | C₂₆H₁₄ClF₃N₂O₂ |
Molecular Weight | 504.85 g/mol |
XLogP | ~4.2 (estimated) |
Hydrogen Bond Donors/Acceptors | 0/4 |
Stability and Reactivity
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Thermal Stability: Likely stable up to 200°C, based on trifluoromethylphenyl analogs .
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Photoreactivity: Conjugated dienes may undergo [4+2] cycloadditions under UV light.
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Hydrolytic Sensitivity: Ketones resist hydrolysis, but the azacyclo bridge may degrade under strong acids .
Research Gaps and Future Directions
Unresolved Questions
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Stereoelectronic Effects: How the trifluoromethyl group modulates electron density in the tricyclic core.
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Metabolic Pathways: CYP450 interactions, as inferred from N-acetyl-13-chloro-2-oxa-9-azatricyclo derivatives .
Recommended Studies
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Crystallography: Single-crystal X-ray diffraction to resolve bond angles and torsion strains.
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In Silico Screening: Virtual docking against kinase or GPCR targets to predict bioactivity.
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